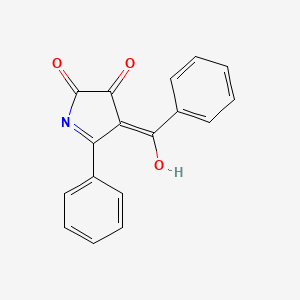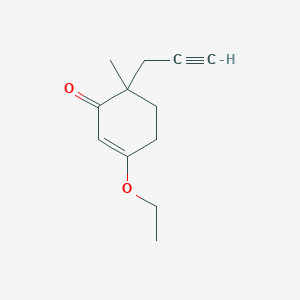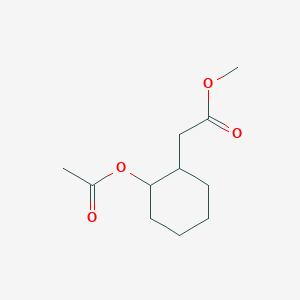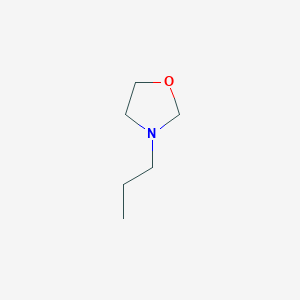
3-Propyl-1,3-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propyl-1,3-oxazolidine is a heterocyclic organic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidine family, which is known for its significant role in various chemical and biological applications. The presence of the propyl group at the third position of the oxazolidine ring imparts unique properties to this compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Propyl-1,3-oxazolidine can be synthesized through several methods. One common approach involves the reaction of 1,2-amino alcohols with aldehydes or ketones. This reaction typically proceeds via the formation of an intermediate hemiaminal, which subsequently undergoes cyclization to form the oxazolidine ring . The reaction conditions often include mild bases and can be catalyzed by various transition metals such as palladium or iron .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The choice of starting materials and reaction parameters is crucial to minimize by-products and enhance the overall efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Propyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert oxazolidines to their corresponding amines or alcohols.
Substitution: The nitrogen and oxygen atoms in the oxazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-Propyl-1,3-oxazolidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Propyl-1,3-oxazolidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ability to form stable complexes with metals and other substrates makes it a versatile reagent in various chemical processes . The exact molecular targets and pathways involved in its biological activity are still under investigation, but it is known to interact with enzymes and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-1,3-oxazolidine: Similar in structure but with a phenyl group instead of a propyl group.
2-Propyl-1,3-oxazolidine: The propyl group is at the second position, leading to different chemical properties.
3-Benzyl-1,3-oxazolidine: Contains a benzyl group, which affects its reactivity and applications.
Uniqueness
3-Propyl-1,3-oxazolidine is unique due to the specific positioning of the propyl group, which influences its reactivity and interaction with other molecules. This structural feature makes it distinct from other oxazolidine derivatives and contributes to its specific applications in research and industry .
Eigenschaften
CAS-Nummer |
61097-23-2 |
|---|---|
Molekularformel |
C6H13NO |
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
3-propyl-1,3-oxazolidine |
InChI |
InChI=1S/C6H13NO/c1-2-3-7-4-5-8-6-7/h2-6H2,1H3 |
InChI-Schlüssel |
SAVQMKPWCGFWCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


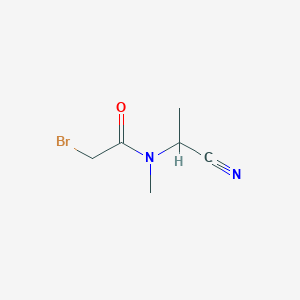
![2-[(3,4,5-Trichlorophenoxy)methyl]oxirane](/img/structure/B14589053.png)
![2-[(Aminomethyl)amino]ethan-1-ol](/img/structure/B14589060.png)

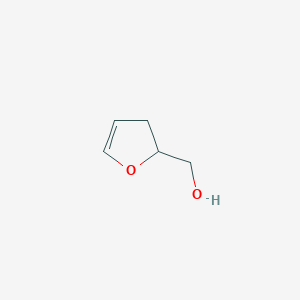
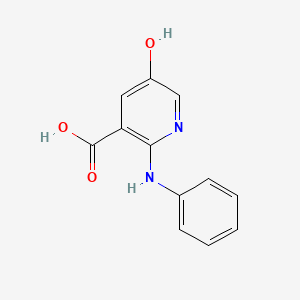
![1-(1H-Indol-3-yl)-2-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]ethane-1,2-dione](/img/structure/B14589085.png)


